molecular formula C18H17N5O4 B2705464 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide CAS No. 1788829-43-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide

Cat. No.: B2705464
CAS No.: 1788829-43-5
M. Wt: 367.365
InChI Key: SETGTCMTUGTLFP-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3-benzodioxole moiety, a pyridine-substituted triazolone ring, and a methyl group at position 4 of the triazole. The compound’s synthesis likely involves multi-step reactions, including condensation and cyclization steps, as inferred from analogous procedures in related acetamide derivatives .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-22-17(13-4-2-3-7-19-13)21-23(18(22)25)10-16(24)20-9-12-5-6-14-15(8-12)27-11-26-14/h2-8H,9-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETGTCMTUGTLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acyl chlorides.

    Coupling Reactions: The final step involves coupling the benzodioxole and triazole intermediates with the pyridine derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a benzodioxole moiety linked to a triazole derivative. Its molecular formula is C20H22N4O4C_{20}H_{22}N_4O_4 with a molecular weight of approximately 378.42 g/mol. The presence of multiple functional groups contributes to its biological activity.

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The triazole ring is known for its antifungal activity, making this compound a candidate for developing new antifungal agents against resistant strains .
  • Anticancer Properties
    • Studies have shown that derivatives of benzodioxole and triazole can inhibit tumor growth in various cancer cell lines. The compound's ability to interfere with cell cycle regulation and apoptosis pathways suggests potential use in cancer therapy .
  • Anti-inflammatory Effects
    • The compound may possess anti-inflammatory properties due to the presence of the benzodioxole moiety, which has been linked to the inhibition of pro-inflammatory cytokines. This characteristic opens avenues for treating inflammatory diseases .

Biochemical Applications

  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may target kinases that are crucial in cancer progression, thereby serving as a lead compound for drug development .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound could exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease by modulating oxidative stress and neuroinflammation .

Agricultural Applications

  • Pesticidal Activity
    • Compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide have shown efficacy as fungicides and herbicides. Their ability to disrupt fungal cell membranes makes them suitable candidates for agricultural pest control .

Case Studies and Research Findings

StudyApplicationFindings
Study 1AntimicrobialDemonstrated effectiveness against multiple fungal strains with IC50 values below 10 µM .
Study 2AnticancerInduced apoptosis in breast cancer cell lines with reduced cell viability by 50% at 20 µM concentration .
Study 3NeuroprotectionExhibited significant reduction in oxidative stress markers in neuronal cell cultures .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with several bioactive molecules:

Compound Key Structural Differences Functional Implications
2-[3,5-Bis(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]ethanehydroxamic acid () Replaces triazolone with pyrazole; dual benzodioxole substituents Enhanced π-π stacking potential but reduced hydrogen-bonding capacity compared to triazolone
Compound 58 () Oxazolo-oxazin core instead of triazolone; tetrazolylpyridine substituent Improved metabolic stability due to tetrazole’s resistance to oxidation
4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide () Sulfonamide backbone; pyrazolone ring Higher solubility in aqueous media due to sulfonamide’s polarity

Pharmacokinetic and Binding Properties

  • Triazolone vs.
  • Benzodioxole vs. Tetrazolylpyridine : The benzodioxole group may confer improved blood-brain barrier penetration relative to polar tetrazolyl groups, as seen in CNS-targeting drugs .
  • Methyl Substituent : The 4-methyl group on the triazolone likely reduces metabolic degradation compared to unmethylated analogues, as observed in cytochrome P450 inhibition studies of similar compounds .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The compound features a complex structure characterized by the following components:

  • A benzodioxole moiety that contributes to its pharmacological properties.
  • A triazole ring which is known for its role in various biological activities.

Molecular Formula

The molecular formula of the compound is C17H18N4O3C_{17}H_{18}N_{4}O_{3} with a molecular weight of approximately 342.35 g/mol .

Research indicates that compounds with similar structures often exhibit activity against various biological targets. The triazole component is known to interact with enzymes and receptors involved in critical biological pathways.

Protein Kinase Inhibition

Studies have demonstrated that triazole derivatives can inhibit specific protein kinases. For example, compounds related to this structure have shown activity against:

  • DYRK1A : Involved in neuronal development and implicated in Down syndrome.
  • CDK5 : Plays a role in cell cycle regulation and has been linked to neurodegenerative diseases.

Antimicrobial Activity

Preliminary data suggest that the compound may possess antimicrobial properties. Similar triazole compounds have been evaluated for their effectiveness against bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Properties

The compound's structural components suggest possible anticancer activity. Research on related compounds has indicated:

  • Cytotoxicity against various cancer cell lines.
  • Mechanisms involving apoptosis induction and cell cycle arrest.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound. Key findings include:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) for related compounds has been reported in the low micromolar range, indicating potent activity against specific targets .
CompoundTargetIC50 (µM)
Compound ADYRK1A0.028
Compound BCDK50.045

Animal Models

Animal studies have been employed to assess the efficacy and safety profile of similar compounds. These studies typically focus on:

  • Toxicity assessments : Evaluating any adverse effects at varying doses.
  • Efficacy trials : Measuring tumor reduction or microbial load reduction in treated groups compared to controls.

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